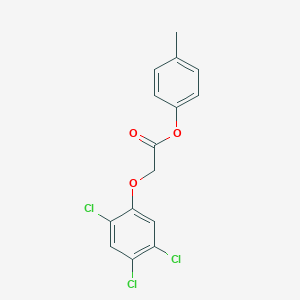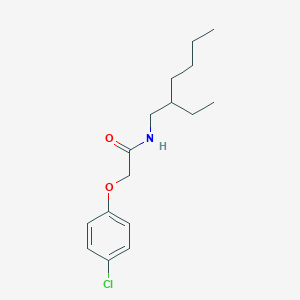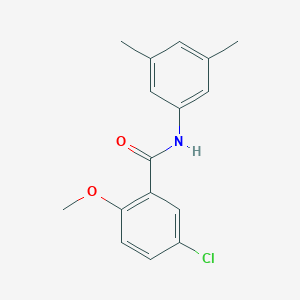
N-(2-isopropylphenyl)cyclohexanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-isopropylphenyl)cyclohexanecarboxamide, also known as PAC-1, is a small molecule that has been studied extensively for its potential as an anticancer agent. PAC-1 was initially identified as a compound that could enhance the activity of procaspase-3, an inactive precursor of the caspase-3 enzyme that is involved in programmed cell death. Since then, PAC-1 has been shown to induce apoptosis in a variety of cancer cell lines and has demonstrated promising results in preclinical studies.
作用机制
The mechanism of action of N-(2-isopropylphenyl)cyclohexanecarboxamide involves the activation of procaspase-3, an inactive precursor of the caspase-3 enzyme that is involved in programmed cell death. N-(2-isopropylphenyl)cyclohexanecarboxamide binds to a specific site on procaspase-3, causing a conformational change that results in the activation of the enzyme. Once activated, caspase-3 cleaves a variety of cellular proteins, ultimately leading to apoptosis.
Biochemical and Physiological Effects:
N-(2-isopropylphenyl)cyclohexanecarboxamide has been shown to induce apoptosis in cancer cells through the activation of caspase-3. In addition, N-(2-isopropylphenyl)cyclohexanecarboxamide has been shown to enhance the activity of other anticancer agents, such as TRAIL and cisplatin. N-(2-isopropylphenyl)cyclohexanecarboxamide has also been studied for its potential as a neuroprotective agent and has demonstrated promising results in preclinical studies.
实验室实验的优点和局限性
One advantage of N-(2-isopropylphenyl)cyclohexanecarboxamide is that it has been shown to be effective in inducing apoptosis in a variety of cancer cell lines. In addition, N-(2-isopropylphenyl)cyclohexanecarboxamide has been shown to enhance the activity of other anticancer agents, such as TRAIL and cisplatin. However, one limitation of N-(2-isopropylphenyl)cyclohexanecarboxamide is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
未来方向
There are several potential future directions for research on N-(2-isopropylphenyl)cyclohexanecarboxamide. One area of interest is the development of N-(2-isopropylphenyl)cyclohexanecarboxamide derivatives that may have improved efficacy or safety profiles. Another area of interest is the investigation of N-(2-isopropylphenyl)cyclohexanecarboxamide as a potential treatment for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to determine the safety and efficacy of N-(2-isopropylphenyl)cyclohexanecarboxamide in clinical trials.
合成方法
The synthesis of N-(2-isopropylphenyl)cyclohexanecarboxamide involves a multi-step process that begins with the reaction of cyclohexanone with 2-isopropylphenylmagnesium bromide to form a Grignard reagent. This is followed by the addition of ethyl chloroformate to the reaction mixture to form the corresponding carbamate intermediate. The final step involves the addition of hydrochloric acid to the reaction mixture, which results in the formation of N-(2-isopropylphenyl)cyclohexanecarboxamide.
科学研究应用
N-(2-isopropylphenyl)cyclohexanecarboxamide has been studied extensively for its potential as an anticancer agent. It has been shown to induce apoptosis in a variety of cancer cell lines, including leukemia, lymphoma, and breast cancer. In addition, N-(2-isopropylphenyl)cyclohexanecarboxamide has been shown to enhance the activity of other anticancer agents, such as TRAIL and cisplatin. N-(2-isopropylphenyl)cyclohexanecarboxamide has also been studied for its potential as a neuroprotective agent and has demonstrated promising results in preclinical studies.
属性
分子式 |
C16H23NO |
|---|---|
分子量 |
245.36 g/mol |
IUPAC 名称 |
N-(2-propan-2-ylphenyl)cyclohexanecarboxamide |
InChI |
InChI=1S/C16H23NO/c1-12(2)14-10-6-7-11-15(14)17-16(18)13-8-4-3-5-9-13/h6-7,10-13H,3-5,8-9H2,1-2H3,(H,17,18) |
InChI 键 |
KZVYHOCIEFTLED-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2CCCCC2 |
规范 SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2CCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



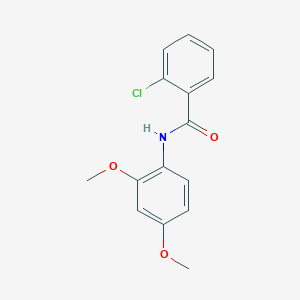

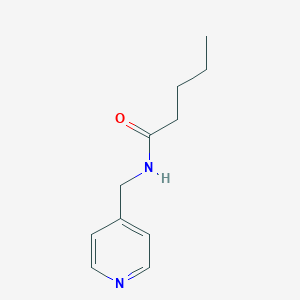
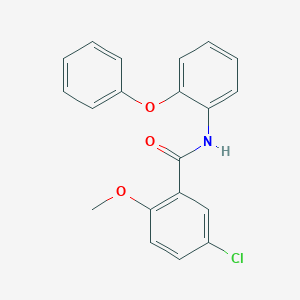


![Dimethyl 2-[(2-ethoxybenzoyl)amino]terephthalate](/img/structure/B291411.png)
![3-methyl-N-{2-methyl-5-[(3-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B291413.png)

